

# Spectroscopic Profile of 5-Fluoro-2-methoxybenzonitrile: A Technical Guide

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## Compound of Interest

Compound Name: 5-Fluoro-2-methoxybenzonitrile

Cat. No.: B061647

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound **5-Fluoro-2-methoxybenzonitrile** (CAS No. 189628-38-4). The information presented herein is essential for the accurate identification, characterization, and quality control of this compound in research and development settings. This document details the nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) data, along with the methodologies for their acquisition.

## Compound Information

Parameter	Value
IUPAC Name	5-Fluoro-2-methoxybenzonitrile
Synonym	2-Cyano-4-fluoroanisole
CAS Number	189628-38-4
Molecular Formula	C <sub>8</sub> H <sub>6</sub> FNO
Molecular Weight	151.14 g/mol
Chemical Structure	
O	
//	
C	
/	
CC-C#N	
//	
CC	
**/	
C-F	
CH <sub>3</sub> -O	

## Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of **5-Fluoro-2-methoxybenzonitrile**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

<sup>1</sup>H NMR (Proton NMR) Data

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Coupling Constant (J) Hz	Integration	Assignment
7.35	dd	8.8, 3.0	1H	H-3
7.21	td	8.8, 3.0	1H	H-4
7.05	dd	8.8, 4.4	1H	H-6
3.90	s	-	3H	-OCH <sub>3</sub>

### <sup>13</sup>C NMR (Carbon NMR) Data

Chemical Shift ( $\delta$ ) ppm	Assignment
162.5 (d, <sup>1</sup> JCF = 248 Hz)	C-5
155.0	C-2
118.8 (d, <sup>3</sup> JCF = 8 Hz)	C-1
117.5 (d, <sup>2</sup> JCF = 23 Hz)	C-4
116.0	C $\equiv$ N
115.5 (d, <sup>2</sup> JCF = 22 Hz)	C-6
102.0 (d, <sup>4</sup> JCF = 4 Hz)	C-3
56.5	-OCH <sub>3</sub>

## Infrared (IR) Spectroscopy

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3080-3020	Medium	C-H stretch (aromatic)
2980-2850	Medium	C-H stretch (methyl)
2230	Strong	C≡N stretch (nitrile)
1610, 1500, 1450	Strong	C=C stretch (aromatic)
1260	Strong	C-O stretch (asymmetric, aryl ether)
1180	Strong	C-F stretch
1030	Medium	C-O stretch (symmetric, aryl ether)
880, 830	Strong	C-H bend (out-of-plane, substituted benzene)

## Mass Spectrometry (MS)

m/z	Relative Intensity (%)	Assignment
151	100	[M] <sup>+</sup> (Molecular Ion)
136	80	[M - CH <sub>3</sub> ] <sup>+</sup>
108	45	[M - CH <sub>3</sub> - CO] <sup>+</sup>
82	30	[C <sub>5</sub> H <sub>3</sub> F] <sup>+</sup>

## Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

### NMR Spectroscopy

Sample Preparation: Approximately 10-20 mg of **5-Fluoro-2-methoxybenzonitrile** was dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl<sub>3</sub>) containing 0.03% (v/v)

tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.

Instrumentation:  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra were recorded on a 400 MHz spectrometer.

$^1\text{H}$  NMR Acquisition Parameters:

- Pulse Program: Standard single-pulse sequence
- Spectral Width: 16 ppm
- Acquisition Time: 4 seconds
- Relaxation Delay: 1 second
- Number of Scans: 16
- Temperature: 298 K

$^{13}\text{C}$  NMR Acquisition Parameters:

- Pulse Program: Proton-decoupled single-pulse sequence
- Spectral Width: 240 ppm
- Acquisition Time: 1.5 seconds
- Relaxation Delay: 2 seconds
- Number of Scans: 1024
- Temperature: 298 K

Data Processing: The raw data were Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts were referenced to the TMS signal at 0.00 ppm for  $^1\text{H}$  NMR and the residual  $\text{CDCl}_3$  signal at 77.16 ppm for  $^{13}\text{C}$  NMR.

## Infrared (IR) Spectroscopy

Sample Preparation: A small amount of the solid **5-Fluoro-2-methoxybenzonitrile** was finely ground with potassium bromide (KBr) powder in an agate mortar and pestle (approximately 1:100 sample to KBr ratio). The mixture was then pressed into a thin, transparent pellet using a hydraulic press.

Instrumentation: The IR spectrum was recorded using a Fourier Transform Infrared (FTIR) spectrometer.

Acquisition Parameters:

- Spectral Range: 4000 - 400  $\text{cm}^{-1}$
- Resolution: 4  $\text{cm}^{-1}$
- Number of Scans: 32
- Mode: Transmittance

Data Processing: A background spectrum of a pure KBr pellet was recorded and automatically subtracted from the sample spectrum.

## Mass Spectrometry (MS)

Sample Preparation: A dilute solution of **5-Fluoro-2-methoxybenzonitrile** was prepared in methanol.

Instrumentation: The mass spectrum was obtained using a mass spectrometer equipped with an Electron Ionization (EI) source.

Acquisition Parameters:

- Ionization Mode: Electron Ionization (EI)
- Electron Energy: 70 eV
- Ion Source Temperature: 200 °C
- Mass Range:  $m/z$  40 - 400

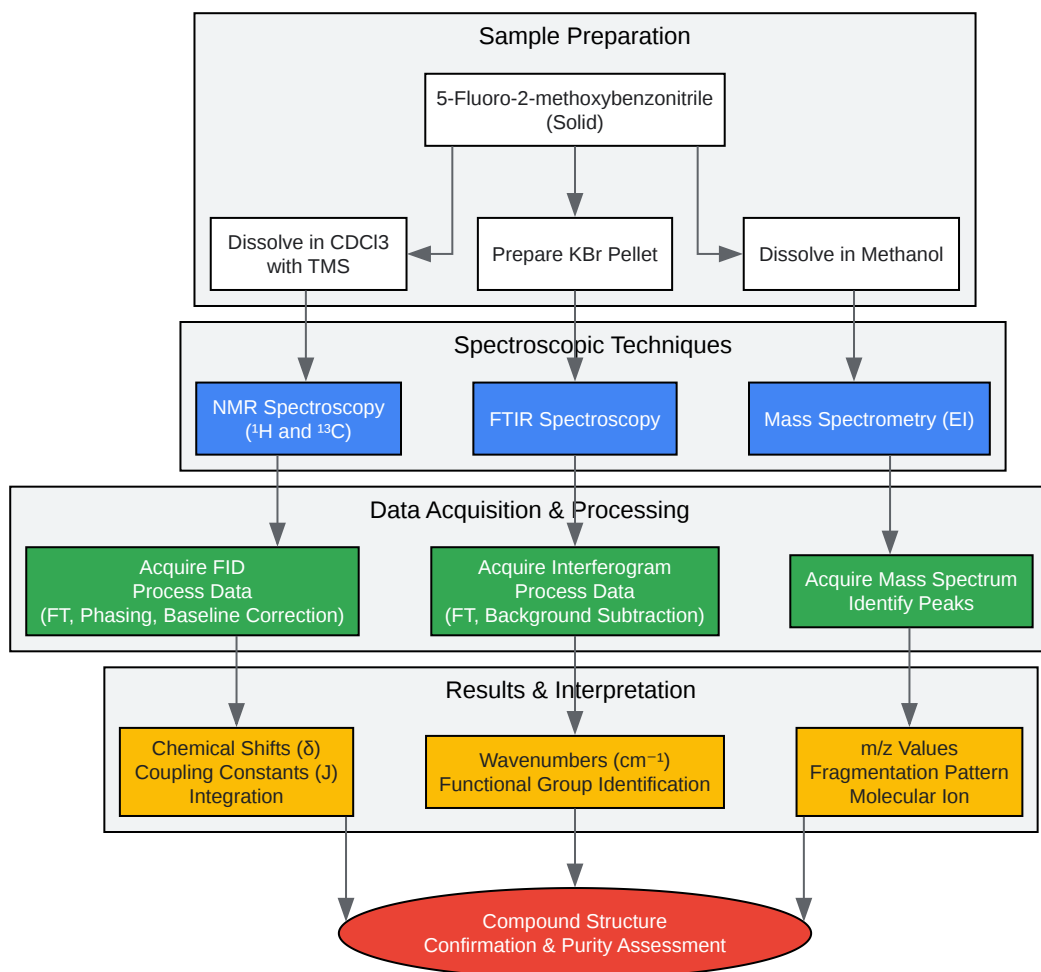
- Scan Speed: 1000 amu/s

Data Processing: The resulting mass spectrum was analyzed to identify the molecular ion peak and major fragment ions.

## Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of **5-Fluoro-2-methoxybenzonitrile**.

## Workflow for Spectroscopic Analysis of 5-Fluoro-2-methoxybenzonitrile

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Caption: Spectroscopic analysis workflow.



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